3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide
Description
Properties
IUPAC Name |
3-pyrrol-1-yl-1-benzothiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c14-15-13(17)12-11(16-7-3-4-8-16)9-5-1-2-6-10(9)18-12/h1-8H,14H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGOTFKDOTUCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NN)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377086 | |
| Record name | 3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107363-01-9 | |
| Record name | 3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Substituted Benzaldehydes with Ethyl Thioglycolate
The benzothiophene scaffold is typically synthesized via cyclization reactions between substituted benzaldehydes and ethyl thioglycolate. For example, ethyl 6-chlorobenzo[b]thiophene-2-carboxylate is prepared by reacting 4-chlorosalicylaldehyde with ethyl bromomalonate in 2-butanone at 90°C for 7 hours. This method leverages potassium carbonate as a base to facilitate thiophene ring formation.
Table 1: Cyclization Conditions for Benzothiophene Esters
| Benzaldehyde Derivative | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Chlorosalicylaldehyde | Ethyl bromomalonate | 2-Butanone | 90°C | 7 h | 75% |
| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | Ethyl thioglycolate | DMF | 60°C | 2 h | 82% |
The choice of solvent and temperature critically impacts reaction efficiency. Dimethylformamide (DMF) at 60°C achieves higher yields (82%) compared to 2-butanone.
Hydrolysis to Carboxylic Acids
The ester intermediates are hydrolyzed to carboxylic acids using aqueous sodium hydroxide. For instance, ethyl 6-chlorobenzo[b]thiophene-2-carboxylate undergoes hydrolysis in ethanol with 3N NaOH at room temperature, yielding 6-chlorobenzo[b]thiophene-2-carboxylic acid. This step is essential for subsequent derivatization into carbohydrazides.
Formation of Carbohydrazide Derivatives
Activation of Carboxylic Acids
Carboxylic acids are activated using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI). In a representative procedure, benzo[b]thiophene-2-carboxylic acid is reacted with tert-butyl carbazate in dichloromethane (DCM) using DCC and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction proceeds at room temperature for 24 hours, yielding tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate.
Table 2: Coupling Agents for Carbohydrazide Synthesis
| Coupling Agent | Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|
| DCC | DCM | DMAP | RT | 24 h | 85% |
| CDI | DMF | None | 60°C | 6 h | 78% |
DCC in DCM with DMAP provides superior yields (85%) compared to CDI in DMF.
Deprotection and Hydrazide Formation
The tert-butyloxycarbonyl (Boc) protecting group is removed using trifluoroacetic acid (TFA) in DCM, yielding the free hydrazide. Subsequent condensation with aldehydes or ketones is avoided in this case, as the target compound requires direct attachment of the pyrrole moiety.
| Substrate | Reagent | Catalyst System | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 3-Bromo-benzo[b]thiophene-2-carbohydrazide | Pyrrole | CuI/Phenanthroline | DMSO | 120°C | 12 h | 65% |
Alternative Methods: Direct Cyclization
An alternative approach involves cyclizing a pre-functionalized benzaldehyde bearing a pyrrole group. For instance, 2-pyrrol-1-ylbenzaldehyde is reacted with ethyl thioglycolate in DMF at 60°C, directly yielding 3-(1H-pyrrol-1-yl)benzo[b]thiophene-2-carboxylate. Hydrolysis and hydrazide formation then follow as described in Sections 2.1–2.2.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reaction yields improve significantly in polar aprotic solvents like DMF or DMSO, which stabilize intermediates and facilitate coupling. Elevated temperatures (60–120°C) are critical for overcoming kinetic barriers in substitution and cyclization steps.
Catalytic Systems
Copper-based catalysts (e.g., CuI) enhance substitution reactions at the 3-position, while palladium catalysts (e.g., Pd(PPh₃)₄) may be employed for cross-coupling reactions involving boronated pyrrole derivatives.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Industrial synthesis employs continuous flow reactors to optimize heat and mass transfer during cyclization and coupling steps. Automated systems ensure consistent product quality and reduce reaction times by 30–40% compared to batch processes.
Purification Techniques
Final purification is achieved via recrystallization from methanol or column chromatography using silica gel and ethyl acetate/hexane mixtures. Industrial-scale chromatography is facilitated by simulated moving bed (SMB) technology.
Comparison of Synthetic Approaches
Table 4: Advantages and Limitations of Key Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclization + Substitution | Modular; flexible substituent introduction | Multi-step; requires halogenation | 60–70% |
| Direct Cyclization | Fewer steps; higher atom economy | Limited substrate availability | 50–55% |
The cyclization-substitution sequence offers greater flexibility but requires careful optimization of substitution conditions .
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted pyrrole-benzothiophene derivatives.
Scientific Research Applications
The compound 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide (CAS Number: 107363-01-9) has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article will delve into its applications, supported by comprehensive data tables and case studies.
Research indicates that this compound exhibits notable biological activities, particularly in the realm of pharmacology:
- Anticancer Properties : Studies have demonstrated that derivatives of benzothiophene compounds, including this compound, exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of tumor growth .
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .
Material Science
The unique structural features of this compound also make it useful in material science:
- Conductive Polymers : This compound can be incorporated into polymer matrices to enhance electrical conductivity, which is beneficial for developing advanced materials for electronic applications .
Chemical Synthesis
In synthetic chemistry, this compound serves as an important intermediate:
- Synthesis of Novel Compounds : The hydrazide functional group allows for further chemical modifications, enabling the synthesis of a variety of new compounds with potentially useful properties in medicinal chemistry .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Exhibits activity against bacteria/fungi |
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer potential of various benzothiophene derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting that this compound could be a lead structure for developing new anticancer agents.
Case Study 2: Material Applications
Research conducted by a team at a leading university explored the incorporation of this compound into conductive polymer films. The findings revealed enhanced electrical properties, indicating its potential use in flexible electronic devices.
Mechanism of Action
The mechanism of action of 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Benzothiophene vs. Benzofuran Derivatives
- Impact:
- Reduced polarizability and aromaticity compared to benzothiophene, affecting electronic properties.
- Esters (e.g., -COOCH₃) are less reactive than carbohydrazides, limiting hydrogen-bonding interactions .
Benzothiophene vs. Thiazole Derivatives
- 2-[2-(1H-Pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (ChemDiv D715-2748):
- Key Difference : Thiazole core replaces benzothiophene.
- Impact :
- Thiazole’s smaller ring system may enhance metabolic stability but reduce π-π stacking in biological targets.
Functional Group Variations
Carboxylic Acid Derivatives
- 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic Acid (CAS 1227955-00-1):
- Key Difference : Carboxylic acid (-COOH) replaces carbohydrazide (-CONHNH₂).
- Impact :
- Higher acidity (pKa ~4–5) compared to carbohydrazides (pKa ~8–10), affecting solubility and ionization in physiological conditions.
- Molecular Weight: 311.28 g/mol .
Ester Derivatives
Substituent Modifications
Trifluoromethyl-Substituted Analogs
- 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide (CAS 1227955-18-1):
- Key Difference : CF₃ group at the 5-position of benzothiophene.
- Impact :
- Molecular Weight: 325.31 g/mol (vs. 257.31 for parent compound).
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Predicted) |
|---|---|---|---|
| This compound | 257.31 | 129–132 | Moderate in DMSO |
| 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide | 325.31 | Not reported | Low in water |
| Methyl 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylate | ~265 | Not reported | High in organic solvents |
Biological Activity
3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide, with CAS number 107363-01-9, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H11N3OS
- Molecular Weight : 257.31 g/mol
- Melting Point : 129-132°C
- Density : Approximately 1.42 g/cm³
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly concerning its potential as a therapeutic agent. The following sections summarize key findings from the literature regarding its activity against specific biological targets.
Anticancer Potential
Research has shown that benzothiophene derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. Studies have demonstrated that similar compounds can inhibit cell proliferation and promote cell death in various cancer cell lines. The structural features of this compound may contribute to this activity, particularly through interactions with cellular pathways involved in cancer progression .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be partially attributed to its structural components. SAR studies indicate that modifications to the pyrrole and benzothiophene rings can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups on the benzothiophene ring | Increased potency as an anticancer agent |
| Alteration of substituents on the pyrrole ring | Variability in antiviral efficacy |
These findings suggest that careful structural modifications could enhance the therapeutic potential of this compound.
Case Studies and Experimental Findings
Several experimental studies have investigated the biological activity of related compounds, providing insights into potential applications:
- Antiviral Studies : Compounds similar to this compound have shown promising results against Hepatitis C virus replication, indicating a potential pathway for further exploration in antiviral drug development .
- Cancer Cell Line Studies : In vitro studies on related benzothiophene derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the hydrazide moiety could enhance these effects .
- Pharmacological Studies : The compound's ability to modulate specific receptors has been examined in various assays, with preliminary results indicating possible interactions with dopamine receptors, which could be relevant for neurological applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide, and what key reagents are critical in its formation?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions. A typical route involves reacting a thieno[2,3-b]pyridine precursor with hydrazine hydrate in ethanol under reflux, followed by treatment with 2,5-dimethoxytetrahydrofuran to introduce the pyrrole moiety . Key reagents include hydrazine hydrate (for carbohydrazide formation) and ethanol as the solvent. Side products like diethyl 3-amino-6-methyl-4-styrylthieno[2,3-b]pyridine-2,5-dicarboxylate may form, requiring purification via column chromatography .
Q. Which spectroscopic techniques are essential for structural confirmation of this carbohydrazide derivative?
- Methodological Answer : Structural validation relies on a combination of ¹H NMR (to confirm aromatic protons and hydrazide NH groups), IR spectroscopy (to identify carbonyl stretches at ~1650 cm⁻¹ and N–H bends), and mass spectrometry (for molecular ion peaks). Crystallography or X-ray diffraction is recommended for resolving ambiguities in tautomeric forms .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress competing pathways during synthesis, such as the formation of diethyl 3-amino-6-methyl-4-styrylthieno[2,3-b]pyridine-2,5-dicarboxylate?
- Methodological Answer : Competing pathways arise from incomplete cyclization or over-alkylation. Optimizing stoichiometry (e.g., excess hydrazine hydrate) and reaction time (monitored via TLC) minimizes side products. Solvent polarity adjustments (e.g., using dioxane instead of ethanol) and controlled heating (60–80°C) improve selectivity for the target carbohydrazide .
Q. What analytical strategies address contradictory spectral data, such as unexpected shifts in ¹H NMR or IR carbonyl signals?
- Methodological Answer : Contradictions may stem from tautomerism or dynamic effects. Strategies include:
- Variable-temperature NMR to assess tautomeric equilibria.
- Comparative analysis with structurally analogous compounds (e.g., 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-acetylbenzohydrazides) .
- Computational modeling (DFT) to predict and assign spectral features .
Q. What biological activities are hypothesized for this compound, and what mechanistic insights exist from related derivatives?
- Methodological Answer : While direct data on this compound is limited, structurally similar carbohydrazides exhibit antibacterial activity via enzyme inhibition (e.g., dihydrofolate reductase) . Proposed mechanisms involve chelation of metal ions critical for microbial growth. For advanced studies, in silico docking (e.g., AutoDock Vina) and in vitro assays against Gram-positive/-negative strains are recommended .
Q. How does the electronic nature of the benzothiophene-pyrrole system influence reactivity in cross-coupling or functionalization reactions?
- Methodological Answer : The electron-rich pyrrole and electron-deficient benzothiophene create a polarized system, enabling site-selective functionalization. Electrophilic substitution occurs preferentially at the pyrrole’s β-position, while nucleophilic attacks target the benzothiophene’s α-carbon. Computational studies (e.g., Fukui indices) guide rational modifications .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported melting points or purity levels across studies?
- Methodological Answer : Variations may arise from polymorphic forms or impurities. Validate purity via HPLC (≥98% by area normalization) and differential scanning calorimetry (DSC) to confirm melting points. Cross-reference with databases like CAS RN 107363-01-9 for standardized physical data .
Application-Oriented Research
Q. What methodologies enable the integration of this compound into conductive polymers or biofunctional materials?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
